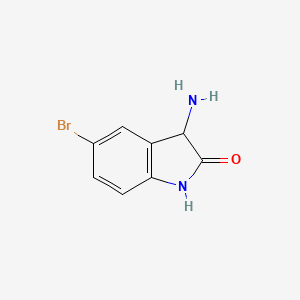

3-Amino-5-bromoindolin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTWXWQOQKYHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774501-93-8 | |

| Record name | 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 3 Amino 5 Bromoindolin 2 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. For a compound like 3-Amino-5-bromoindolin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for unambiguous identification and characterization. In the absence of direct data, the following sections will discuss the anticipated spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the C3 position, and the protons of the two amino groups. The aromatic region would likely show a complex splitting pattern due to the bromine substituent on the benzene (B151609) ring. Specifically, one would anticipate signals for the protons at the C4, C6, and C7 positions of the indolinone core. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The C6 proton would likely be a doublet of doublets, and the C7 proton a doublet. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group. The methine proton at C3, adjacent to the amino group, would likely appear as a singlet. The protons of the NH₂ group and the NH of the lactam ring are expected to appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. It is anticipated to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbonyl carbon (C2) would resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bearing the bromine (C5) would also have a characteristic chemical shift. The remaining aromatic carbons would appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the substituents. The methine carbon at C3, bonded to the amino group, would be expected to resonate in the range of 50-60 ppm.

Due to the lack of experimental data, a definitive data table cannot be constructed. However, analysis of related 5-bromooxindole (B1268455) and 3-aminooxindole derivatives allows for the prediction of approximate chemical shift ranges.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 170-180 |

| C3 | ~4.5-5.5 (singlet) | 50-60 |

| C3a | - | 125-135 |

| C4 | ~7.0-7.5 (doublet) | 110-120 |

| C5 | - | 115-125 |

| C6 | ~7.2-7.7 (doublet of doublets) | 120-130 |

| C7 | ~6.8-7.3 (doublet) | 110-120 |

| C7a | - | 140-150 |

| NH (lactam) | Broad singlet | - |

| NH₂ | Broad singlet | - |

Note: These are predicted values based on analogous structures and are for illustrative purposes only.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂O), the calculated monoisotopic mass is approximately 225.974 g/mol . A high-resolution mass spectrum would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted mass spectrometry data from public databases suggests several possible adducts that could be observed in an experimental setting eurjchem.com.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound eurjchem.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.98146 |

| [M+Na]⁺ | 248.96340 |

| [M-H]⁻ | 224.96690 |

| [M]⁺ | 225.97363 |

Note: These are predicted values and have not been experimentally confirmed.

Fragmentation patterns in the mass spectrum would likely involve the loss of small molecules such as CO, NH₃, and Br.

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The presence of the lactam ring would be indicated by a strong carbonyl (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibrations of the lactam and the primary amine would be expected in the range of 3200-3400 cm⁻¹. The primary amine (NH₂) should show two bands in this region corresponding to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would likely be found in the fingerprint region, below 700 cm⁻¹.

X-ray Crystallography and Solid-State Structure Analysis

A single-crystal X-ray diffraction analysis would provide the most definitive structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database or reported in the literature.

Isomerism and Conformation Studies (e.g., E/Z Isomers)

The concept of E/Z isomerism is typically associated with compounds containing a double bond with different substituents on each carbon of the double bond. For this compound itself, which has a chiral center at the C3 position, E/Z isomerism is not applicable. The molecule exists as a pair of enantiomers (R and S) due to the stereocenter at C3.

However, derivatives of this compound, particularly those formed by condensation reactions at the C3-amino group or the C2-carbonyl group, can exhibit isomerism. For instance, the formation of imines or hydrazones from the 3-amino group can lead to E/Z isomers. Studies on related N-benzyl-5-bromoindolin-2-one hydrazone derivatives have shown the existence of E/Z isomers that can interconvert in solution mdpi.com. The ratio of these isomers is often dependent on the solvent and temperature mdpi.com.

Tautomerism is another form of isomerism that could be considered for this compound. The lactam-lactim tautomerism, where the proton from the lactam nitrogen migrates to the carbonyl oxygen, is a possibility, though the lactam form is generally predominant for 2-oxindoles. Additionally, keto-enol tautomerism involving the C3-amino group and the C2-carbonyl group could potentially occur, leading to the formation of a 3-imino-2-hydroxyindole structure, though this is less common for simple 3-aminooxindoles. Without experimental studies, the prevalence of any particular tautomer remains speculative.

Theoretical and Computational Chemistry of 3 Amino 5 Bromoindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Amino-5-bromoindolin-2-one, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and intermolecular interactions.

DFT studies on substituted indoles have demonstrated that the nature and position of substituents significantly influence the electronic properties. rsc.org For this compound, the electron-donating amino group at the 3-position and the electron-withdrawing bromine atom at the 5-position are expected to create a unique electronic profile. The amino group would likely increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electrophilicity. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Indolin-2-one Derivative (Note: This data is illustrative and based on typical values for similar compounds, not specific calculations for this compound)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

The Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the bromine atom, indicating regions susceptible to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive potential (blue), highlighting their hydrogen-bond donating capability.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-N bond of the amino group at the 3-position. While the indolin-2-one core is relatively rigid, the orientation of the amino group can lead to different conformers with varying stabilities.

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational space. By systematically rotating the dihedral angle of the C-C-N-H bond, the energy of the molecule can be calculated at each step, generating a conformational energy landscape. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the adjacent carbonyl oxygen.

Table 2: Illustrative Conformational Energy Data for this compound (Note: This data is hypothetical and for illustrative purposes only)

| Conformer | Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.0 |

| 3 | 120° | 1.8 |

The results of such an analysis would likely indicate that the most stable conformer is one that minimizes steric repulsion and potentially allows for a favorable intramolecular interaction.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for investigating how a small molecule like this compound might interact with biological macromolecules, providing insights into its potential biochemical roles from a fundamental perspective.

Ligand-Protein Interaction Profiling (for mechanistic understanding in biochemical assays, not therapeutic targets)

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a protein. This is crucial for understanding its mechanism of action in biochemical assays. For instance, many indolin-2-one derivatives are known to interact with protein kinases. nih.govnih.gov Docking studies of this compound into a model kinase active site would likely reveal key interactions.

Table 3: Predicted Interactions of a Representative Indolin-2-one with a Model Protein Active Site (Note: This data is illustrative and not from a specific docking study of this compound)

| Functional Group | Interacting Residue | Interaction Type |

|---|---|---|

| Carbonyl Oxygen | Alanine | Hydrogen Bond |

| NH of Indole (B1671886) Ring | Glutamic Acid | Hydrogen Bond |

| Amino Group | Aspartic Acid | Hydrogen Bond |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the plausible reaction pathways of this compound and to characterize the transition states involved. nih.gov This is valuable for understanding its chemical stability and potential metabolic fate. For example, the amino group could be a site for acylation or alkylation reactions.

DFT calculations can be used to model the reaction coordinates of such transformations. By identifying the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This allows for a comparison of the feasibility of different reaction pathways. For instance, the nucleophilicity of the amino group could be compared to that of the indole nitrogen to predict the most likely site of electrophilic attack.

Structure-Reactivity Relationship Analysis (from a purely chemical perspective)

The analysis of structure-reactivity relationships from a chemical standpoint aims to understand how the specific arrangement of atoms and functional groups in this compound influences its chemical behavior.

The presence of both an electron-donating group (amino) and an electron-withdrawing group (bromo) on the indolin-2-one scaffold creates a push-pull electronic effect. This can significantly impact the reactivity of the aromatic ring. The amino group at the 3-position is expected to activate the ring towards electrophilic substitution, while the bromine at the 5-position will deactivate it. The interplay of these effects will determine the regioselectivity of further chemical modifications.

Quantitative Structure-Activity Relationship (QSAR) models, although often used in a biological context, can also be applied to analyze chemical reactivity. nih.gov By correlating calculated molecular descriptors (such as atomic charges, bond orders, and frontier orbital densities) with experimentally observed reaction rates for a series of related compounds, it is possible to build a model that predicts the reactivity of this compound.

Applications of 3 Amino 5 Bromoindolin 2 One As a Versatile Synthetic Building Block and Research Probe

Role in the Synthesis of Diverse Chemical Libraries

The strategic placement of the amino and bromo substituents on the indolin-2-one core of 3-Amino-5-bromoindolin-2-one provides orthogonal points for chemical modification, making it an ideal scaffold for the construction of diverse chemical libraries. The amino group at the C3 position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide array of side chains. Simultaneously, the bromine atom at the C5 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

This dual functionality enables the generation of large combinatorial libraries with significant structural diversity around a common core. For instance, a library of compounds could be synthesized by first reacting this compound with a diverse set of carboxylic acids to form a library of amides. Each of these amides could then be subjected to a variety of cross-coupling reactions using different boronic acids, terminal alkynes, or amines. This approach allows for the rapid exploration of chemical space, which is crucial in the early stages of drug discovery and for the identification of molecules with novel biological activities.

Table 1: Potential Reactions for Library Synthesis from this compound

| Position | Functional Group | Reaction Type | Reagents/Catalysts | Introduced Moiety |

| C3 | Amino | Acylation | Acid chlorides, Anhydrides | Amides |

| C3 | Amino | Reductive Amination | Aldehydes, Ketones / NaBH(OAc)₃ | Substituted Amines |

| C5 | Bromo | Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl groups |

| C5 | Bromo | Sonogashira Coupling | Terminal alkynes / Pd, Cu catalysts | Alkynyl groups |

| C5 | Bromo | Buchwald-Hartwig Amination | Amines / Pd catalyst | Substituted anilines |

Utility in the Development of Novel Organic Reactions and Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of novel organic reactions. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the indolin-2-one system in interesting ways.

For example, this compound can be employed as a model substrate to explore new catalytic systems for C-H activation or to investigate the regioselectivity of electrophilic aromatic substitution reactions. The development of multicomponent reactions (MCRs) is another area where this compound could be instrumental. MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are highly sought after for their efficiency and atom economy. The reactive sites on this compound could participate in cascade or domino reactions, leading to the rapid assembly of complex heterocyclic systems.

While specific literature detailing novel reactions developed exclusively with this compound is not abundant, the broader class of 3-substituted and 5-bromo-substituted indolin-2-ones has been extensively used to develop new synthetic methodologies, suggesting the potential of this specific compound in similar endeavors.

Applications as Chemical Probes in Fundamental Biomolecular Recognition Studies (non-therapeutic, non-clinical context)

The indolin-2-one scaffold is a common feature in many biologically active molecules, including kinase inhibitors. This inherent bioactivity makes derivatives of this compound promising candidates for the development of chemical probes to study biomolecular interactions. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to either the amino or the bromo position, researchers can create tools to investigate the binding of small molecules to their protein targets.

For instance, a fluorescent probe could be synthesized by coupling a fluorophore to the amino group of this compound. This probe could then be used in fluorescence polarization or FRET-based assays to study the binding kinetics and thermodynamics of its interaction with a target protein in a non-therapeutic research context. The bromine atom provides a handle for further modification, allowing for the creation of a suite of probes with varying properties.

The development of such probes is crucial for understanding the fundamental principles of molecular recognition and for validating new drug targets. While the direct application of this compound in widely available, non-therapeutic chemical probes is not extensively documented, its structural motifs are present in compounds designed for such purposes.

Potential in Materials Science Research

The application of indolin-2-one derivatives is an emerging area of interest in materials science, particularly in the field of organic electronics. The fused aromatic system of the indolin-2-one core can be extended through conjugation, leading to materials with interesting photophysical and electronic properties.

The this compound scaffold is a promising precursor for the synthesis of novel organic materials. The bromine atom at the C5 position can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. The amino group at the C3 position can be functionalized to tune the electronic properties and solubility of the resulting polymers.

These polymers could potentially find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to systematically modify the structure of the polymer by choosing different coupling partners and by functionalizing the amino group would allow for the fine-tuning of the material's optoelectronic properties, such as its absorption and emission wavelengths, and its charge carrier mobility. While this remains a largely exploratory area, the synthetic accessibility and tunable nature of this compound make it a compelling candidate for future research in materials science.

Q & A

Q. How can the electrochemical properties of this compound inform its application in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.